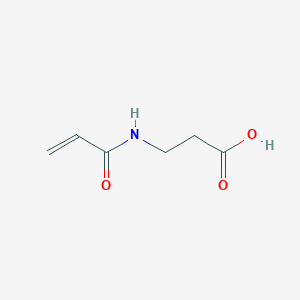

N-acryloyl-beta-alanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-acryloyl-beta-alanine is a useful research compound. Its molecular formula is C6H9NO3 and its molecular weight is 143.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Drug Delivery Systems

N-acryloyl-beta-alanine has been utilized as a monomer in the synthesis of hydrogels for drug delivery applications. These hydrogels can be engineered to respond to environmental stimuli, such as pH or temperature, allowing for controlled release of therapeutic agents.

- Biodegradable Polymers : Research indicates that this compound can be incorporated into biodegradable polymers to create drug delivery systems that degrade over time, releasing drugs at a controlled rate . This is particularly useful in medical implants where sustained drug release is required to prevent infections or promote healing.

- Peptide-Polymer Conjugates : The compound has also been studied for its ability to form peptide-polymer conjugates. Such conjugates can enhance the stability and efficacy of therapeutic peptides, making them more suitable for clinical applications .

Biomaterials

The incorporation of this compound into biomaterials has shown promising results in enhancing their properties.

- Antibacterial Properties : Studies have demonstrated that polymers modified with this compound exhibit antibacterial properties, making them suitable for use in medical devices and implants. This modification helps reduce the risk of bacterial infections associated with such devices .

- Tissue Engineering : The compound's ability to form hydrogels makes it a candidate for tissue engineering applications. Hydrogels can mimic the extracellular matrix, providing a scaffold for cell growth and tissue regeneration .

Enhancing Athletic Performance

This compound is closely related to beta-alanine, which is known for its ergogenic effects in sports performance.

- Carnosine Synthesis : Beta-alanine supplementation increases muscle carnosine levels, which can improve exercise performance by buffering lactic acid during high-intensity activities. This compound may serve as a precursor or enhancer in formulations aimed at boosting carnosine synthesis .

- Research Findings : A systematic review indicated that beta-alanine supplementation significantly enhances exercise capacity and performance across various sports disciplines. The findings suggest that compounds like this compound could play a role in optimizing these benefits through innovative supplementation strategies .

Case Studies and Research Findings

Several studies have documented the applications of this compound and related compounds:

Propriétés

Numéro CAS |

16753-07-4 |

|---|---|

Formule moléculaire |

C6H9NO3 |

Poids moléculaire |

143.14 g/mol |

Nom IUPAC |

3-(prop-2-enoylamino)propanoic acid |

InChI |

InChI=1S/C6H9NO3/c1-2-5(8)7-4-3-6(9)10/h2H,1,3-4H2,(H,7,8)(H,9,10) |

Clé InChI |

YVAQHFNMILVVNE-UHFFFAOYSA-N |

SMILES canonique |

C=CC(=O)NCCC(=O)O |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.